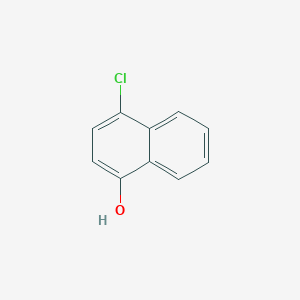

4-Chloro-1-naphthol

Description

Properties

IUPAC Name |

4-chloronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSPDZAGCBEQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060536 | |

| Record name | 1-Naphthalenol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloro-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | 4-Chloro-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-44-4 | |

| Record name | 4-Chloro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4NNY2FQ2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-naphthol: Physicochemical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-1-naphthol, a versatile reagent with significant applications in biochemical assays and as a synthetic intermediate in medicinal chemistry. This document details its key characteristics, provides experimental protocols for its use, and illustrates its role in relevant chemical and biological workflows.

Core Physicochemical Properties

This compound is a chlorinated derivative of 1-naphthol. It presents as a solid at room temperature, with its color ranging from white to light gray or brown, often in the form of a powder or needle-like crystals.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloronaphthalen-1-ol | [1] |

| CAS Number | 604-44-4 | |

| Molecular Formula | C₁₀H₇ClO | |

| Molecular Weight | 178.61 g/mol | |

| Appearance | White to light yellow to light grey powder or crystalline solid | [2] |

| Property | Value | Source(s) |

| Melting Point | 118-121 °C | |

| Boiling Point | 332.1 °C at 760 mmHg | |

| Density | 1.333 g/cm³ | |

| Flash Point | 154.6 °C | |

| Vapor Pressure | 7.74 x 10⁻⁵ mmHg at 25 °C |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Partly soluble | |

| Acetone | 50 mg/mL (Soluble) | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Pyridine | 50 mg/mL (Soluble) |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

While specific absorption maxima can vary with the solvent, naphthalenic compounds typically exhibit strong absorption in the UV region. For 1-naphthol in chloroform, absorption maxima are observed around 323 nm and 275.4 nm. It is expected that this compound will have a similar absorption profile.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. A detailed analysis of the IR and Raman spectra has been performed and compared with theoretical calculations. Key vibrational bands are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (broad) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1585 | Aromatic C=C stretching |

| ~1500-1400 | Aromatic C=C stretching |

| ~1260 | C-O stretching |

| ~800-600 | C-Cl stretching |

Note: The exact peak positions can vary based on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. While detailed peak lists with multiplicities are not consistently reported across databases, the expected chemical shift regions are well-established.

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The aromatic carbons will resonate in the region of 110-150 ppm. The carbon bearing the hydroxyl group will be in the more downfield region of the aromatic signals, while the carbon attached to the chlorine atom will also be significantly shifted.

Chemical Properties and Reactivity

This compound is stable under normal storage conditions, though it should be protected from light. It is incompatible with strong oxidizing agents, acids, and alkali metals. Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.

The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing hydroxyl and chloro groups.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Principle: 1-naphthol reacts with a chlorinating agent, such as sulfuryl chloride, in an appropriate solvent. The regioselectivity of the chlorination is influenced by the directing effects of the hydroxyl group.

General Procedure:

-

Dissolve 1-naphthol in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride (approximately one equivalent) in the same solvent to the cooled solution of 1-naphthol with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling sulfuryl chloride and other reagents.

Use of this compound in Western Blotting

This compound is a widely used chromogenic substrate for horseradish peroxidase (HRP) in immunoblotting applications. In the presence of HRP and hydrogen peroxide, it is oxidized to an insoluble, blue-purple precipitate at the site of the antigen-antibody complex.

Materials:

-

Blotting membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.

-

This compound (powder or tablets).

-

Methanol or Ethanol.

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

-

30% Hydrogen peroxide (H₂O₂).

Procedure:

-

Prepare the this compound stock solution: Dissolve this compound in methanol or ethanol to a concentration of 3 mg/mL. This stock solution can be stored at -20°C for up to one year. If using tablets, dissolve one 30 mg tablet in 10 mL of methanol.

-

Prepare the working substrate solution: Immediately before use, mix the this compound stock solution with TBS or PBS. A common dilution is 1 part stock solution to 9 parts buffer.

-

Add hydrogen peroxide: Just prior to adding the substrate solution to the membrane, add 30% hydrogen peroxide to a final concentration of approximately 0.01-0.03%. A typical addition is 1 µL of 30% H₂O₂ per 1 mL of working substrate solution.

-

Develop the blot: Pour the final substrate solution over the membrane, ensuring it is fully covered. Incubate at room temperature with gentle agitation.

-

Monitor color development: The appearance of blue-purple bands indicates the location of the protein of interest. The reaction typically develops within 5-30 minutes.

-

Stop the reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Document the results: The colored precipitate is not permanent and can fade, so it is important to photograph or scan the blot immediately.

Mandatory Visualizations

Experimental Workflow: Western Blotting with this compound

Caption: Workflow for Western blot detection using this compound as a chromogenic HRP substrate.

Role in Drug Development: Precursor to MCL-1 Inhibitors

This compound serves as a key starting material in the synthesis of various pharmaceutical compounds, including inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein and a target in cancer therapy. The hydroxyl group of this compound is often used as a handle for further chemical modifications, such as etherification, to build the final inhibitor structure.

Caption: Simplified synthetic pathway showing this compound as a precursor for MCL-1 inhibitors.

References

The Core Mechanism of 4-Chloro-1-naphthol Oxidation by Horseradish Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic oxidation of 4-Chloro-1-naphthol (4-CN) by Horseradish Peroxidase (HRP). This reaction is a cornerstone of various biochemical assays, particularly in Western blotting and immunohistochemistry, due to the formation of an insoluble, colored product. This document delves into the reaction mechanism, offers detailed experimental protocols for its characterization, and presents a framework for quantitative analysis.

Introduction

Horseradish Peroxidase (HRP) is a heme-containing enzyme that catalyzes the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). This compound (4-CN) is a chromogenic substrate for HRP that, upon oxidation, produces an insoluble, blue-purple precipitate identified as 4-chloro-1-naphthon.[1][2][3] This property makes it an invaluable tool for the visualization of HRP-conjugated antibodies in various immunodetection methods. Understanding the underlying mechanism and kinetics of this reaction is crucial for optimizing existing assays and developing novel diagnostic and therapeutic applications.

The Catalytic Mechanism of HRP

The oxidation of 4-CN by HRP follows a well-established ping-pong kinetic mechanism, characteristic of peroxidases. The catalytic cycle involves several key steps, initiated by the reaction of the native ferric (Fe³⁺) HRP with hydrogen peroxide.

-

Formation of Compound I: The ferric HRP reacts with H₂O₂ in a two-electron oxidation step. This results in the formation of a highly reactive intermediate known as Compound I , where the iron is in the ferryl (Fe⁴⁺=O) state and the porphyrin ring is oxidized to a π-cation radical. Water is released as a byproduct.[4]

-

First One-Electron Reduction by 4-CN: Compound I is then reduced by a molecule of 4-CN in a one-electron transfer. This regenerates the porphyrin ring and produces a 4-CN radical intermediate, while the enzyme is converted to Compound II . Compound II still contains the ferryl iron (Fe⁴⁺=O) but has a non-radical porphyrin.

-

Second One-Electron Reduction by 4-CN: Compound II is subsequently reduced by a second molecule of 4-CN in another one-electron transfer. This step regenerates the native ferric (Fe³⁺) HRP, ready for another catalytic cycle, and produces a second 4-CN radical.

-

Product Formation: The 4-CN radicals are unstable and undergo further non-enzymatic reactions, likely dimerization and further oxidation, to form the final insoluble product, 4-chloro-1-naphthon.

Below is a diagram illustrating the catalytic cycle of HRP with 4-CN as the substrate.

Caption: Catalytic cycle of Horseradish Peroxidase (HRP) with this compound (4-CN).

Quantitative Data

The stoichiometry of the overall reaction is also not definitively established but is presumed to involve the oxidation of two molecules of 4-CN per molecule of H₂O₂ consumed, based on the general peroxidase mechanism.

Experimental Protocols

Preparation of Reagents

This compound (4-CN) Stock Solution (e.g., 30 mg/mL):

-

Dissolve 300 mg of 4-CN powder in 10 mL of methanol.

-

Store this stock solution at -20°C, protected from light.

Hydrogen Peroxide (H₂O₂) Stock Solution (e.g., 3%):

-

A commercially available 30% H₂O₂ solution can be diluted 1:10 in deionized water to obtain a 3% solution.

-

The exact concentration of H₂O₂ solutions should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) before use.

-

Store at 4°C.

Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4):

-

Prepare a standard Phosphate Buffered Saline (PBS) solution.

-

Ensure the buffer does not contain any preservatives like sodium azide, which is a potent inhibitor of HRP.[3]

Protocol for Determining Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

This protocol outlines a spectrophotometric method to determine the initial reaction velocities at varying substrate concentrations, which are then used to calculate Kₘ and Vₘₐₓ.

Experimental Workflow:

Caption: Workflow for the determination of HRP kinetic parameters with 4-CN.

Detailed Steps:

-

Prepare a series of 4-CN dilutions in the reaction buffer from the stock solution. The concentration range should bracket the expected Kₘ.

-

In a cuvette, add the reaction buffer, a fixed amount of HRP enzyme solution, and a specific concentration of the 4-CN dilution.

-

Initiate the reaction by adding a fixed, non-limiting concentration of H₂O₂. The final volume should be constant for all assays.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at a wavelength corresponding to the formation of 4-chloro-1-naphthon (typically in the range of 595-655 nm). Record the absorbance at regular intervals (e.g., every 5-10 seconds) for a few minutes.

-

Plot absorbance versus time for each 4-CN concentration. The initial velocity (V₀) is the slope of the initial linear portion of this curve.

-

Plot V₀ versus the corresponding 4-CN concentration ([S]). This will generate a Michaelis-Menten curve.

-

To determine Kₘ and Vₘₐₓ more accurately, create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S]. The x-intercept of this plot is -1/Kₘ, the y-intercept is 1/Vₘₐₓ, and the slope is Kₘ/Vₘₐₓ.

Table for Recording and Analyzing Kinetic Data:

| [4-CN] (mM) | Initial Velocity (V₀) (Abs/min) | 1/[4-CN] (mM⁻¹) | 1/V₀ (min/Abs) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Protocol for Determining Reaction Stoichiometry

The stoichiometry of the H₂O₂ to 4-CN reaction can be determined by measuring the amount of 4-CN consumed for a known initial amount of H₂O₂.

-

Set up a reaction with a known, limiting concentration of H₂O₂ and an excess of 4-CN in the presence of HRP.

-

Allow the reaction to go to completion.

-

Measure the remaining concentration of 4-CN using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The amount of 4-CN consumed will be the initial concentration minus the final concentration.

-

The stoichiometric ratio can be calculated as the moles of 4-CN consumed divided by the initial moles of H₂O₂.

Conclusion

The oxidation of this compound by Horseradish Peroxidase is a robust and widely utilized enzymatic reaction. While specific kinetic constants are dependent on the experimental setup, the provided protocols offer a clear pathway for their determination. A thorough understanding of the reaction mechanism and kinetics is paramount for the effective application of this system in research, diagnostics, and potentially in drug development, for instance, in the design of enzyme-prodrug therapies. This guide provides the foundational knowledge and practical methodologies to empower researchers in their endeavors with this versatile enzymatic system.

References

4-Chloro-1-naphthol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-1-naphthol in Organic Solvents

Introduction

This compound is a chlorinated aromatic organic compound widely utilized in biochemical applications, primarily as a chromogenic substrate for horseradish peroxidase (HRP) in techniques such as Western blotting and immunohistochemistry.[1][2] Its solubility in various organic solvents is a critical parameter for the preparation of stock and working solutions in these assays. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its application in a typical biochemical workflow.

Data Presentation: Solubility of this compound

The solubility of this compound in a range of organic solvents is summarized in the table below. It is generally more soluble in polar organic solvents and has limited solubility in water.[3][4]

| Organic Solvent | Chemical Formula | Solubility | Appearance of Solution |

| Acetone | C₃H₆O | 50 mg/mL[5] | Clear, colorless to very faintly brown |

| Methanol | CH₃OH | 50 mg/mL | Clear, colorless to very faintly yellow |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL (requires ultrasonic assistance) | Not specified |

| Ethanol | C₂H₅OH | Soluble (used to prepare 3 mg/mL stock solutions) | Not specified |

| Pyridine | C₅H₅N | 50 mg/mL | Clear, colorless to faintly yellow |

| 2,2'-Oxydiethanol | C₄H₁₀O₃ | Soluble | Not specified |

Experimental Protocols

The determination of solubility is a fundamental procedure in chemical and biochemical research. Below is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a specific organic solvent at room temperature.

Materials:

-

This compound (crystalline powder)

-

Selected organic solvent (e.g., acetone, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Micropipettes

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small test tube.

-

Solvent Addition: Add a measured volume of the organic solvent (e.g., 0.5 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Incremental Addition (if necessary): If the solid has completely dissolved, add another pre-weighed portion of this compound to the solution and repeat the mixing process. Continue this until the solid no longer dissolves, indicating that the solution is saturated.

-

Quantification: The solubility can be expressed as the total mass of the solute that dissolved in the final volume of the solvent (e.g., in mg/mL).

For more precise measurements, especially for preparing saturated solutions, the shake-flask method followed by analysis of the supernatant (e.g., using spectroscopy) can be employed.

Mandatory Visualization

In many biochemical assays, this compound serves as a precipitating substrate for horseradish peroxidase (HRP). The following diagram illustrates the enzymatic reaction workflow.

Caption: Workflow of HRP-catalyzed oxidation of this compound.

References

storage and stability of 4-Chloro-1-naphthol solutions

An In-depth Technical Guide to the Storage and Stability of 4-Chloro-1-naphthol Solutions

Introduction

This compound (4-CN) is a halogenated organic compound widely utilized in biochemical assays as a chromogenic substrate for horseradish peroxidase (HRP).[1][2] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of 4-CN to produce a distinct, insoluble blue-purple precipitate, 4-chloro-1-naphthon.[1] This reaction enables the visualization of target molecules in techniques such as Western blotting and immunohistochemical staining.[3] While effective, the stability of 4-CN solutions is a critical factor for obtaining reliable and reproducible results. The compound is sensitive to light, air, and certain chemical conditions, making proper storage and handling paramount.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols for its solid and solution forms, and detailed experimental procedures for its use.

Storage and Handling of this compound

The stability of 4-CN is highly dependent on its form (solid, stock solution, or working solution) and the environmental conditions. It is generally sensitive to light and air and reacts with strong oxidizing agents.

Solid Form

Solid 4-CN is typically an off-white or light yellowish powder. For maximum stability and shelf life, the solid powder should be stored under controlled conditions.

Stock Solutions

Stock solutions are typically prepared by dissolving 4-CN powder in an organic solvent, most commonly methanol or ethanol. These concentrated solutions are more convenient for daily use but require specific storage to prevent degradation.

Working Solutions

Working solutions are diluted, aqueous-based solutions prepared immediately before use in an assay. They are the least stable form and are not intended for storage. Ready-to-use commercial solutions often contain stabilizers but should still be handled according to the manufacturer's instructions.

A decision-making workflow for the proper storage and handling of 4-CN is illustrated below.

Caption: Decision guide for this compound storage.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability information gathered from various technical datasheets.

Table 1: Recommended Storage Conditions for this compound

| Form | Solvent/Matrix | Recommended Storage Temperature | Shelf Life/Stability Notes | Citations |

|---|---|---|---|---|

| Solid Powder/Tablets | N/A | -20°C or 4°C | Protect from light and moisture. Tablets should be stored frozen at -20°C. | |

| Stock Solution | Methanol or Ethanol | -20°C | Stable for up to one year when stored properly in a tightly closed container, protected from light. | |

| Ready-to-Use Solution | Proprietary Buffer | 4°C (Refrigerated) | Do not freeze. Protect from light. |

| Working Solution | Aqueous Buffer (e.g., TBS, PBS) with H₂O₂ | Room Temperature | Must be used immediately after preparation. Discard unused solution. The developed color is not permanent and can fade. | |

Degradation Pathway

The primary application of 4-CN involves its enzymatic oxidation. In the presence of Horseradish Peroxidase (HRP) and a peroxide (typically H₂O₂), 4-CN is converted into 4-chloro-1-naphthon, which is an insoluble blue-purple product that precipitates at the reaction site.

Caption: Enzymatic oxidation of this compound by HRP.

Factors that can lead to non-enzymatic degradation include:

-

Light Exposure : Can cause auto-oxidation and discoloration of solutions.

-

Air Exposure : Oxygen can contribute to the gradual oxidation of the compound.

-

Presence of Oxidizers : 4-CN reacts violently with strong oxidizing agents.

-

Contaminants : Do not use sodium azide as a preservative in buffers, as it is a potent inhibitor of HRP activity.

Experimental Protocols

Accurate and reproducible results depend on the correct preparation and use of 4-CN solutions. The following sections detail the preparation of solutions and a standard workflow for Western blotting.

Preparation of Stock and Working Solutions

This protocol is adapted from methodologies for Western blotting and immunohistochemistry.

Table 2: Composition of 4-CN Stock and Working Solutions

| Solution | Component | Concentration/Amount | Instructions |

|---|---|---|---|

| Stock Solution | This compound Powder | 3 mg/mL | Dissolve 30 mg of 4-CN powder in 10 mL of ice-cold methanol. Protect from light. |

| Working Solution | 4-CN Stock Solution | 1 part stock | To prepare 11 mL of working solution, add 1 mL of the 4-CN stock solution to 10 mL of an appropriate aqueous buffer (e.g., PBS or TBS). |

| Aqueous Buffer (e.g., TBS) | 10 parts buffer | Use a buffer without sodium azide. |

| | Hydrogen Peroxide (30%) | ~0.015% (v/v) | Immediately before use, add 5 µL of 30% H₂O₂ to the 11 mL of diluted 4-CN solution. Mix gently. |

Key Procedural Notes:

-

Always use high-purity solvents and reagents.

-

Prepare the working solution immediately before it is needed for the detection step.

-

The addition of hydrogen peroxide is the final step before application to the membrane or tissue.

Example Workflow: Western Blot Colorimetric Detection

The following diagram illustrates a typical workflow for using 4-CN in a Western blot experiment.

Caption: Experimental workflow for Western blot detection using 4-CN.

Detailed Steps:

-

Blocking : After protein transfer, incubate the membrane in a blocking buffer (e.g., 1-3% BSA or nonfat dry milk in Tris-buffered saline) for 30-60 minutes at room temperature to prevent nonspecific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) for at least 1 hour at room temperature or overnight at 4°C.

-

Washing : Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS with 0.1% Tween-20) to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Final Washing : Repeat the washing step to remove unbound secondary antibody.

-

Detection :

-

Prepare the 4-CN working solution as described in section 5.1.

-

Cover the membrane with the working solution and incubate at room temperature.

-

Monitor for the appearance of blue-purple bands, which typically occurs within 1-30 minutes.

-

-

Stopping the Reaction : Once the desired signal intensity is reached, stop the reaction by washing the membrane thoroughly with deionized water.

-

Imaging : Photograph or scan the membrane immediately, as the colored precipitate can fade over time, especially when exposed to light.

Conclusion

The chemical stability of this compound is a critical parameter for its successful use as a chromogenic substrate. As a solid, it is stable when stored protected from light and moisture at refrigerated or frozen temperatures. Stock solutions in methanol or ethanol offer good stability for up to a year if stored at -20°C and protected from light. The final aqueous working solution is unstable and must be prepared fresh and used immediately. By adhering to the storage guidelines and experimental protocols outlined in this guide, researchers can ensure the integrity of 4-CN solutions, leading to more reliable and reproducible results in their assays.

References

4-Chloro-1-naphthol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Chloro-1-naphthol (4-CN), a widely used chromogenic substrate for horseradish peroxidase (HRP) in various biochemical assays. Tailored for researchers, scientists, and drug development professionals, this document details the compound's core properties, experimental applications, and the underlying biochemical principles of its use.

Core Compound Specifications

This compound is a synthetic, crystalline solid utilized extensively in molecular biology and immunology for the colorimetric detection of proteins. Its key physicochemical properties are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 604-44-4 | [1][2][3][4] |

| Molecular Weight | 178.61 g/mol | |

| Molecular Formula | C₁₀H₇ClO | |

| Appearance | White to light gray crystalline powder | |

| Melting Point | 118-121 °C | |

| Solubility | Soluble in acetone (50 mg/mL) and methanol. Partially soluble in water. | |

| Storage Temperature | -20°C |

Principles of Detection: The HRP-Mediated Reaction

This compound serves as a precipitating substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in immunoassays. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of 4-CN. This reaction results in the formation of 4-chloro-1-naphthon, a blue-purple, insoluble precipitate. The localized deposition of this colored product on a membrane or tissue section allows for the visual identification of the target protein.

Caption: HRP-catalyzed oxidation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key immunoassays.

Western Blotting

This protocol outlines the use of 4-CN for the colorimetric detection of proteins immobilized on a blotting membrane.

Workflow:

Caption: Western Blotting detection workflow using 4-CN.

Methodology:

-

Membrane Blocking: Following protein transfer, incubate the membrane in a blocking solution (e.g., 1-3% Bovine Serum Albumin or nonfat dry milk in Tris-Buffered Saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature.

-

Final Washes: Repeat the washing step as described in step 3.

-

Substrate Preparation: Prepare the 4-CN substrate solution immediately before use. A typical formulation involves dissolving 60 mg of 4-CN in 20 ml of ice-cold methanol. This stock is then mixed with 100 ml of Tris-Buffered Saline (TBS) containing 60 µl of 30% hydrogen peroxide.

-

Detection: Cover the membrane with the prepared substrate solution and incubate for 1-30 minutes at room temperature, or until the desired band intensity is achieved.

-

Stopping the Reaction: Stop the color development by washing the membrane extensively with deionized water. The resulting blue-purple bands can be visualized and documented.

Immunohistochemistry (IHC)

This protocol describes the use of 4-CN for the visualization of target antigens in tissue sections.

Workflow:

Caption: Immunohistochemistry staining workflow with 4-CN.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval) to unmask the target antigen.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the tissue sections with the primary antibody at the optimal dilution.

-

Washing: Wash the slides with a suitable buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate.

-

Final Washes: Repeat the washing step.

-

Substrate Preparation and Application: Prepare the 4-CN substrate solution as described for Western Blotting. Apply the substrate solution to the tissue sections and incubate for 2-10 minutes, or until the desired level of staining is observed.

-

Stopping the Reaction: Stop the reaction by rinsing the slides with water.

-

Counterstaining and Mounting: If desired, counterstain the sections with a suitable nuclear stain. Dehydrate the slides and mount with an aqueous mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA)

While less common than TMB, 4-CN can be adapted for use in ELISA, particularly when a precipitating substrate is desired.

Methodology:

-

Assay Procedure: Perform the standard ELISA procedure up to the final wash step after incubation with the HRP-conjugated antibody.

-

Substrate Preparation: Prepare the 4-CN substrate solution as previously described. It is crucial to ensure the solution is well-mixed and free of precipitates before adding to the plate.

-

Substrate Incubation: Add 100 µL of the freshly prepared 4-CN substrate solution to each well.

-

Signal Development: Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.

-

Reading the Plate: Unlike soluble substrates, the resulting precipitate from 4-CN is not ideal for standard absorbance measurement. The results are typically evaluated visually or with specialized imaging equipment capable of quantifying the precipitated product. Due to the insoluble nature of the product, a stop solution is generally not used; the reaction is instead stopped by washing.

Concluding Remarks

This compound remains a valuable tool for the colorimetric detection of proteins in a variety of research applications. Its ability to produce a distinct, insoluble precipitate makes it particularly useful for blotting and histochemical techniques. Researchers should note that the color development with 4-CN can fade over time, especially when exposed to light, and therefore prompt documentation of results is recommended. For quantitative assays like ELISA, other substrates such as TMB are more commonly employed due to the soluble nature of their reaction products, which facilitates spectrophotometric analysis.

References

An In-depth Technical Guide to 4-Chloro-1-naphthol (4-CN) as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-naphthol (4-CN) is a widely utilized chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in various immunochemical assays. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-CN. It details its application in techniques such as Western blotting and immunohistochemistry, offering structured quantitative data and in-depth experimental protocols. Furthermore, this guide presents visual representations of the reaction mechanism and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Discovery and History

This compound's journey into the standard molecular biology toolkit began as a safer alternative to other carcinogenic chromogens. While its exact first use in an immunoassay is not definitively documented in a single seminal paper, its adoption grew through the late 1970s and early 1980s, coinciding with the development and popularization of key techniques like Western blotting.

Initially, compounds like benzidine and its derivatives were used for their high sensitivity in peroxidase-based staining. However, due to their carcinogenic nature, a search for safer alternatives became imperative. 4-CN emerged as a suitable substitute for the myeloperoxidase stain, replacing benzidine compounds. Its utility was quickly recognized and adapted for broader applications, including immunohistochemical staining and blotting techniques where HRP-conjugated antibodies are employed.[1] The method developed by Nakane in 1968 for the localization of antigens using enzyme-labeled antibodies laid the groundwork for the use of chromogenic substrates like 4-CN.[2] The formal coining of the term "Western blot" by W. Neal Burnette in 1981, following the invention of the technique in 1979, created the primary application where 4-CN would become a staple.

Mechanism of Action

The utility of this compound lies in its reaction with horseradish peroxidase. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of 4-CN. This enzymatic reaction results in the formation of 4-chloro-1-naphthon, a product that is insoluble in aqueous solutions and precipitates at the reaction site. This precipitate is a distinct blue to blue-purple color, allowing for the visual detection of the target protein on a membrane or in tissue.

The catalytic cycle of HRP involves its oxidation by H₂O₂ to an intermediate state, which then oxidizes the substrate (4-CN) and is reduced back to its resting state. The resulting colored product is stable enough for detection, though it is known to fade over time, especially when exposed to light.

Quantitative Data

While 4-CN is noted to be less sensitive than some other chromogenic and chemiluminescent substrates, its performance is sufficient for many applications. Below is a summary of its key properties and typical working concentrations.

| Parameter | Value / Range | Notes |

| Molecular Formula | C₁₀H₇ClO | |

| Molecular Weight | 178.61 g/mol | |

| Appearance | White to gray crystalline powder | |

| CAS Number | 604-44-4 | |

| Typical 4-CN Working Conc. | 0.4 - 0.6 mg/mL (approx. 2.2 - 3.4 mM) | Prepared in a solvent like methanol before dilution. |

| Typical H₂O₂ Working Conc. | 0.01% - 0.03% (v/v) | Added to the substrate buffer immediately before use. |

| Reaction Product | Insoluble blue-purple precipitate | The color can fade, so results should be documented promptly. |

| Solubility of Product | Insoluble in aqueous buffers; Soluble in alcohol and xylenes. | This property makes it unsuitable for certain elution-based assays. |

Experimental Protocol: Western Blotting

This section provides a detailed protocol for the colorimetric detection of proteins on a Western blot using 4-CN.

A. Reagents Required:

-

4-CN Stock Solution: Dissolve 60 mg of 4-CN powder in 20 ml of ice-cold methanol. This solution should be prepared fresh and protected from light.

-

Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl, pH 7.5.

-

Wash Buffer (TBST): TBS with 0.05% - 0.1% Tween-20.

-

Blocking Buffer: 1-5% nonfat dry milk or Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibody: Diluted in blocking buffer as per manufacturer's recommendation.

-

HRP-conjugated Secondary Antibody: Diluted in blocking buffer (a starting dilution of 1:1000 is common).

-

Hydrogen Peroxide (H₂O₂): 30% stock solution.

B. Procedure:

-

Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane with the primary antibody solution for at least 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody solution for 1-2 hours at room temperature with gentle agitation.

-

Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

-

Substrate Preparation (Prepare Immediately Before Use):

-

Add the 20 ml of 4-CN stock solution to 100 ml of TBS at room temperature.

-

Immediately before use, add 60 µl of ice-cold 30% H₂O₂ to the 4-CN/TBS mixture.

-

-

Color Development:

-

Pour the freshly prepared substrate solution over the membrane, ensuring it is fully covered.

-

Incubate for 1-30 minutes at room temperature. Purple bands will appear where the target protein is present. Monitor the development closely to avoid over-staining or high background.

-

-

Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Documentation: Photograph or scan the blot immediately, as the colored precipitate can fade over time.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical Western blotting workflow utilizing 4-CN for detection.

References

Principle of 4-Chloro-1-naphthol in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-naphthol (4-CN) is a widely utilized chromogenic substrate for horseradish peroxidase (HRP) in various enzymatic assays.[1] Chromogenic substrates are compounds that produce a colored product upon enzymatic action, allowing for the qualitative and quantitative detection of the enzyme or a target molecule linked to the enzyme.[2][3] In the presence of HRP and hydrogen peroxide, 4-CN is oxidized to form a distinct blue-purple precipitate.[4] This characteristic makes it a valuable tool in techniques such as Western blotting, immunohistochemistry (IHC), and to a lesser extent, Enzyme-Linked Immunosorbent Assays (ELISA). This guide provides a comprehensive overview of the principles, applications, and protocols associated with the use of 4-CN in enzymatic assays.

Principle of Action

The core of 4-CN's utility lies in the catalytic activity of horseradish peroxidase. HRP, a metalloenzyme containing a heme cofactor, catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). The reaction with 4-CN proceeds as follows:

-

Enzyme Activation: HRP reacts with hydrogen peroxide to form a reactive enzyme-substrate intermediate, known as Compound I.

-

Substrate Oxidation: Compound I then oxidizes the 4-CN molecule in a two-step, single-electron transfer process, regenerating the native HRP enzyme.

-

Precipitate Formation: The oxidized 4-CN molecules then couple to form an insoluble, blue-purple product called benzo-4-chloro-1-naphthol. This precipitate is deposited at the site of the HRP enzyme, allowing for the visualization of the target molecule.

The resulting precipitate is insoluble in aqueous buffers but is soluble in organic solvents like alcohol and xylenes.

Figure 1: Reaction mechanism of 4-CN with HRP.

Applications in Enzymatic Assays

4-CN is a versatile substrate primarily used in blotting and staining techniques where the formation of an insoluble precipitate is advantageous for localization.

-

Western Blotting: In Western blotting, 4-CN is used to detect the presence of a specific protein on a membrane (nitrocellulose or PVDF). After transferring proteins from a gel to the membrane, a primary antibody specific to the target protein is added, followed by a secondary antibody conjugated to HRP. The addition of 4-CN and hydrogen peroxide results in the formation of purple bands at the location of the target protein.

-

Immunohistochemistry (IHC): 4-CN is also employed in IHC to visualize the distribution and localization of antigens in tissue sections. The insoluble precipitate allows for precise localization of the target protein within the cellular or tissue architecture.

-

ELISA: While less common for quantitative ELISA due to the insoluble nature of its product, 4-CN can be used in qualitative dot blot assays or other membrane-based ELISA formats. For quantitative solution-based ELISAs, soluble chromogenic substrates like TMB (3,3',5,5'-tetramethylbenzidine) are generally preferred.

Quantitative Data and Performance Characteristics

The performance of 4-CN can be compared with other common HRP substrates. While it offers good contrast, its sensitivity is generally lower than other options like DAB (3,3'-diaminobenzidine) and chemiluminescent substrates.

| Parameter | This compound (4-CN) | 3,3'-Diaminobenzidine (DAB) | 3,3',5,5'-Tetramethylbenzidine (TMB) |

| Enzyme | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |

| Product Color | Blue-Purple | Brown | Blue (soluble), Yellow (after stop solution) |

| Product Solubility | Insoluble | Insoluble | Soluble |

| Relative Sensitivity | Moderate | High | High |

| Primary Applications | Western Blot, IHC | IHC, Western Blot | ELISA |

| Notes | Fades upon exposure to light. | Product is stable. | Requires a stop solution for endpoint assays. |

Table 1: Comparison of Common HRP Chromogenic Substrates.

Some enhanced formulations of 4-CN, such as Opti-4CN and 4CN Plus, have been developed to increase sensitivity, reportedly by 4 to 10 times that of standard 4-CN.

Detailed Experimental Protocols

Protocol 1: 4-CN for Western Blotting

This protocol provides a general guideline. Optimization may be required for specific antibodies and experimental conditions.

A. Reagents and Buffers:

-

Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl, pH 7.5.

-

Wash Buffer (TBS-T): TBS with 0.05% Tween-20.

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBS-T.

-

4-CN Stock Solution (30 mg/mL): Dissolve 60 mg of 4-CN powder in 2 mL of ice-cold methanol. This solution should be prepared fresh and protected from light.

-

Substrate Working Solution: Immediately before use, add the 2 mL of 4-CN stock solution and 60 µL of 30% hydrogen peroxide (H₂O₂) to 100 mL of TBS.

B. Experimental Workflow:

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 4.

-

Signal Development: Add the freshly prepared 4-CN Substrate Working Solution to the membrane. Incubate for 1-30 minutes, monitoring for the appearance of purple bands.

-

Stopping the Reaction: Stop the development by rinsing the membrane extensively with deionized water.

-

Imaging: Photograph the blot immediately, as the colored precipitate can fade over time, especially when exposed to light.

Figure 2: Western blot workflow using 4-CN.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Good Contrast: Produces a distinct purple color that is easily visible against a white membrane background. | Lower Sensitivity: Generally less sensitive than chemiluminescent substrates or even DAB. |

| Low Background: When used correctly, 4-CN can produce blots with low background noise. | Fading Signal: The colored precipitate is not permanent and can fade over time, particularly upon exposure to light. |

| Cost-Effective: Chromogenic detection is often more economical than chemiluminescence. | Safety Concerns: 4-CN is considered a potential carcinogen and should be handled with appropriate safety precautions. |

| Simple Procedure: Does not require specialized imaging equipment like that needed for chemiluminescence. | Insoluble Product: Not suitable for quantitative solution-based assays like standard ELISA. |

Table 2: Advantages and Disadvantages of 4-CN.

Conclusion

This compound remains a valuable and reliable chromogenic substrate for HRP-based detection systems, particularly in Western blotting and immunohistochemistry. Its primary advantage is the formation of a distinct, insoluble blue-purple precipitate that allows for straightforward visualization of target molecules without the need for specialized equipment. While it has limitations in terms of sensitivity and signal stability compared to more modern substrates, its cost-effectiveness and simple protocols ensure its continued use in many research and diagnostic applications. For optimal results, it is crucial to use freshly prepared substrate solutions and to properly document results promptly due to the potential for signal fading.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-1-naphthol (CAS No. 604-44-4), a compound utilized in various biochemical and industrial applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

This compound is a white to off-white or tan crystalline solid.[1][2][3] It is important to be aware of its physical characteristics to handle it appropriately.

| Property | Value | References |

| Molecular Formula | C₁₀H₇ClO | [1][4] |

| Molecular Weight | 178.61 g/mol | |

| Appearance | White to off-white/tan crystalline solid or powder | |

| Melting Point | 117 - 121 °C | |

| Solubility | Soluble in acetone (50 mg/mL), sparingly soluble in water. | |

| Vapor Pressure | 0.0001 mmHg | |

| Storage Temperature | -20°C is recommended. Store in a cool, dry place. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Prolonged or repeated exposure may lead to more severe health effects, including potential damage to the liver and kidneys.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure risk.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE selection guide for handling this compound.

-

Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection : A lab coat and appropriate protective gloves (e.g., nitrile) must be worn. Ensure gloves are tested according to EN 374. Contaminated clothing should be removed immediately and laundered before reuse.

-

Respiratory Protection : If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (such as an N95 dust mask) should be used. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

3.3. General Hygiene Practices

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid inhalation of dust and contact with skin and eyes.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid workflow for different exposure routes.

| Exposure Route | First Aid Protocol | References |

| Inhalation | Remove the individual to fresh air. If breathing becomes difficult, seek medical attention. | |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. | |

| Eye Contact | Rinse cautiously and thoroughly with fresh, clean water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice. |

Accidental Release and Firefighting Measures

5.1. Accidental Release

In the event of a spill, follow these procedures to mitigate the hazard.

Caption: Logical workflow for responding to a this compound spill.

-

Minor Spills : For small quantities of solid material, clean up spills immediately. Avoid generating dust. Use dry clean-up procedures; sweep or vacuum the material and place it in a sealed, labeled container for disposal.

-

Major Spills : Evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.

-

Environmental Precautions : Keep the substance away from drains, surface water, and ground water.

5.2. Firefighting Measures

-

Suitable Extinguishing Media : Use foam, dry chemical powder, carbon dioxide, or water spray. For large fires, water spray or fog is appropriate.

-

Unsuitable Extinguishing Media : Do not use a direct water jet.

-

Hazardous Combustion Products : During a fire, hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

| Parameter | Guideline | References |

| Storage Conditions | Store in a cool, dry, well-ventilated area in the original, tightly sealed container. A recommended storage temperature is -20°C. | |

| Stability | Stable under normal storage conditions. | |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | |

| Conditions to Avoid | Avoid dust formation, heat, open flames, and other ignition sources. The substance is also light and air-sensitive. | |

| Hazardous Decomposition | Under fire conditions, it can decompose to produce carbon oxides and hydrogen chloride gas. | |

| Hazardous Reactions | Reacts violently with oxidizers, which can pose a risk of fire or explosion. |

By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling and use of this compound, ensuring a safer laboratory environment.

References

The Chromogenic Transformation of 4-Chloro-1-naphthol: A Technical Guide to its Reaction Product and Properties

For Immediate Release

This technical guide provides an in-depth analysis of 4-Chloro-1-naphthol (4-CN), a widely utilized chromogenic substrate for horseradish peroxidase (HRP) in various biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document details the formation, color, and properties of the 4-CN reaction product, supported by experimental protocols and data visualizations.

Introduction: The Role of this compound in Enzymatic Detection

This compound is a crucial reagent in molecular biology and biochemistry, serving as a precipitating substrate for horseradish peroxidase.[1][2] Its utility lies in the HRP-catalyzed reaction that generates a distinct, insoluble colored product, enabling the visualization of target proteins and other molecules in techniques such as Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA).[1][2]

The HRP-Catalyzed Reaction: From Substrate to Signal

The detection mechanism hinges on the enzymatic activity of HRP. In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes this compound. This reaction proceeds through a series of steps, culminating in the formation of 4-chloro-1-naphthon, which is an insoluble product. This end-product precipitates at the site of the enzyme, creating a visible signal.

Caption: HRP catalytic cycle and oxidation of this compound.

Properties of the 4-Chloro-1-naphthon Precipitate

The utility of 4-CN as a substrate is defined by the physical and chemical properties of its reaction product, 4-chloro-1-naphthon.

Color and Appearance

The enzymatic reaction yields a characteristic insoluble precipitate. The color is consistently described as a distinct blue, purple, or blue-purple . This visible signal allows for direct observation on blotting membranes or tissue sections.

Solubility Profile

A key feature of the 4-chloro-1-naphthon product is its insolubility in aqueous buffers, which ensures that the signal remains localized at the reaction site. However, it is important to note that the precipitate is soluble in organic solvents like alcohol and xylenes.

Stability and Fading

The colored precipitate generated from 4-CN is known to fade over time, particularly upon exposure to light. Therefore, it is critical to document experimental results, such as by photographing or scanning the blot or slide, immediately after optimal color development. The reaction can be stopped by washing extensively with water.

Sensitivity

This compound is considered a moderately sensitive substrate. While effective for many applications, it is generally less sensitive than other common precipitating HRP substrates like 3,3'-diaminobenzidine (DAB). The limit of detection for 4-CN is approximately 500 pg.

Data Presentation: Summary of Properties

The following table summarizes the key quantitative and qualitative properties of this compound and its reaction product.

| Property | Description | Reference(s) |

| Substrate Name | This compound (4-CN) | |

| Enzyme | Horseradish Peroxidase (HRP) | |

| Reaction Product | 4-chloro-1-naphthon | |

| Product Color | Blue, purple, or blue-purple | |

| Product Form | Insoluble precipitate | |

| Solubility | Insoluble in aqueous solutions; Soluble in alcohol and xylenes | |

| Stability | Fades over time, especially with light exposure | |

| Typical Working Conc. | 0.48 mM 4-CN in a buffered solution | |

| Detection Limit | ~500 pg | |

| Common Applications | Western blotting, Immunohistochemistry (IHC), ELISA, Dot Blots |

Experimental Protocols

Accurate and reproducible results depend on proper reagent preparation and procedural execution. The following are generalized protocols for the use of 4-CN in Western blotting.

Preparation of 4-CN Substrate Stock Solution

This protocol is based on using 4-CN in tablet or powder form.

-

Prepare Methanol Stock: Dissolve one 30 mg tablet of this compound in 10 mL of methanol. If using powder, weigh out the equivalent amount. This creates a concentrated stock solution.

-

Storage: The powder or tablets should be stored at -20°C, protected from light and moisture.

Preparation of Working Substrate Solution

-

Prepare Buffer: A suitable buffer is Triethanolamine-buffered saline (TBS), pH 7.5.

-

Dilute Stock: Add 2 mL of the methanol stock solution to 10 mL of the buffer.

-

Add Hydrogen Peroxide: Immediately before use, add 5 µL of fresh 30% hydrogen peroxide (H₂O₂). The final concentration of H₂O₂ should be approximately 0.01-0.015%.

Western Blotting Detection Protocol

The following workflow outlines the key steps for chromogenic detection on a blotting membrane after protein transfer and antibody incubations.

Caption: Experimental workflow for Western blot detection using 4-CN.

Procedure Steps:

-

Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly (e.g., three times for 5 minutes each) with a suitable wash buffer (e.g., TBS with 0.1% Tween-20).

-

Prepare the 4-CN working solution as described in section 5.2.

-

Pour the freshly prepared substrate solution over the membrane, ensuring the entire surface is covered.

-

Incubate at room temperature for 1-5 minutes, or until the desired color intensity of the bands is achieved. Avoid development times longer than 30-45 minutes to prevent fading or high background.

-

Stop the reaction by rinsing the membrane extensively with deionized water.

-

Immediately photograph or scan the blot for a permanent record, as the colored product can fade.

Conclusion

This compound remains a valuable and reliable substrate for HRP-based detection systems. Its ability to produce a distinct, insoluble blue-purple precipitate makes it a straightforward choice for applications requiring colorimetric visualization. While less sensitive than some alternatives, its ease of use and well-characterized properties ensure its continued relevance in research and diagnostic laboratories. Proper handling and prompt documentation are key to maximizing the quality of data obtained with this chromogenic substrate.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-1-Naphthol (4-CN) in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 4-Chloro-1-Naphthol (4-CN) as a chromogenic substrate for the detection of horseradish peroxidase (HRP) activity in Western blotting applications. 4-CN, in the presence of hydrogen peroxide, is enzymatically converted by HRP into an insoluble, blue-purple precipitate, allowing for the visualization of target proteins on a blotting membrane.[1][2][3][4] While being a cost-effective and straightforward method, it is generally less sensitive than chemiluminescent or fluorescent detection methods.[2]

Principle of Detection

The detection chemistry is based on the HRP-catalyzed oxidation of 4-CN. HRP, conjugated to a secondary antibody, reacts with 4-CN and hydrogen peroxide (H₂O₂). This reaction results in the formation of 4-chloro-1-naphthon, a product that precipitates at the site of the antigen-antibody-HRP complex, forming a visible purple band.

Caption: Enzymatic reaction of HRP with 4-CN and H₂O₂.

Experimental Protocol

The following is a generalized protocol for Western blotting using a 4-CN substrate. Optimization may be required for specific antibodies and experimental systems.

I. Reagents and Buffers

Note: Do not use sodium azide (NaN₃) in any buffers, as it is an inhibitor of HRP. If a bacteriostat is required, 0.01% thimerosal can be used.

| Reagent/Buffer | Composition | Storage |

| Tris-Buffered Saline (TBS) (10X) | 200 mM Tris, 1.5 M NaCl, pH 7.6 | Room Temperature |

| Wash Buffer (TBST) | 1X TBS with 0.05% - 0.1% Tween® 20 | Room Temperature |

| Blocking Buffer | 1-5% nonfat dry milk or Bovine Serum Albumin (BSA) in TBST | 2-8°C |

| Primary Antibody Diluent | Blocking Buffer or TBST | 2-8°C |

| Secondary Antibody Diluent | Blocking Buffer or TBST | 2-8°C |

| 4-CN Stock Solution (if from powder) | 3 mg/mL in methanol or ethanol | -20°C, protect from light |

| 30% Hydrogen Peroxide (H₂O₂) | Commercially available | 2-8°C |

| 4-CN Working Solution | See preparation step below | Prepare fresh |

II. Step-by-Step Procedure

-

Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane using standard electroblotting procedures.

-

Membrane Blocking:

-

Wash the membrane for 5 minutes with TBST.

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the Primary Antibody Diluent.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Decant the primary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody to its optimal concentration (a starting dilution of 1:1000 is often recommended) in the Secondary Antibody Diluent.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washing:

-

Decant the secondary antibody solution.

-

Wash the membrane at least three times for 5-10 minutes each with TBST to remove unbound secondary antibody.

-

-

Substrate Preparation (Prepare Immediately Before Use):

-

Method A (From Powder):

-

Dissolve 60 mg of 4-CN powder in 20 ml of ice-cold methanol. Protect this solution from light.

-

In a separate container, add 60 µl of ice-cold 30% H₂O₂ to 100 ml of 1X TBS.

-

Just before use, combine the 20 ml of 4-CN/methanol solution with the 100 ml of TBS/H₂O₂ solution and mix well.

-

-

Method B (From Pre-made Solution):

-

Some commercial 4-CN solutions require the addition of hydrogen peroxide to a final concentration of 0.01% (v/v) immediately before use.

-

-

-

Signal Development:

-

Pour the freshly prepared 4-CN working solution over the membrane, ensuring it is completely covered (e.g., 10-20 mL for an 8x10 cm membrane).

-

Incubate at room temperature for 1-30 minutes, or until the desired band intensity is achieved. Development of purple bands should be visible within minutes for proteins of high abundance.

-

Caution: Over-incubation can lead to increased background and potential fading of the signal.

-

-

Stopping the Reaction:

-

To stop the color development, wash the membrane extensively with deionized water.

-

-

Imaging and Documentation:

-

The developed blot should be photographed or scanned immediately, as the colored precipitate can fade over time, especially when exposed to light.

-

Caption: Workflow for Western blotting using 4-CN detection.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Blocking Time | 1 hour (RT) or Overnight (4°C) | Prevents non-specific binding. |

| Primary Antibody Incubation | 1-2 hours (RT) or Overnight (4°C) | Optimal time depends on antibody affinity and concentration. |

| Secondary Antibody Incubation | 1 hour (RT) | A 1:1000 dilution is a common starting point. |

| Washing Steps | 3 washes of 5-10 minutes each | Crucial for reducing background noise. |

| H₂O₂ Final Concentration | 0.01% (v/v) in substrate solution | Essential for the HRP-catalyzed reaction. |

| Substrate Incubation Time | 1-30 minutes | Monitor closely to prevent overdevelopment. |

| Detection Limit | Approx. 500 pg of protein | Less sensitive compared to chemiluminescence. |

Troubleshooting and Considerations

-

No Signal: This could be due to issues with protein transfer, inactive antibodies, incorrect buffer composition (e.g., presence of sodium azide), or degraded H₂O₂ or 4-CN.

-

High Background: This may result from insufficient blocking, antibody concentration being too high, or inadequate washing.

-

Fading Signal: The purple precipitate is susceptible to fading upon exposure to light. Therefore, prompt documentation of the results is essential.

-

Precipitate in Substrate Solution: If a heavy precipitate forms in the 4-CN working solution, it should be discarded and a fresh solution prepared. Do not use Tween-20 in the final developer solution, as this can cause precipitation.

References

Preparation of 4-Chloro-1-naphthol (4-CN) Substrate Solution for Horseradish Peroxidase (HRP)-Based Assays

Application Note & Protocol

Introduction

4-Chloro-1-naphthol (4-CN) is a widely utilized chromogenic substrate for horseradish peroxidase (HRP) in various immunodetection applications, including Western blotting and ELISA. In the presence of HRP and hydrogen peroxide, 4-CN is oxidized to produce a distinct, insoluble blue-purple precipitate at the site of the reaction. This allows for the visual detection of the target protein. This document provides detailed protocols for the preparation of 4-CN substrate solution for use by researchers, scientists, and drug development professionals.

Principle of Detection